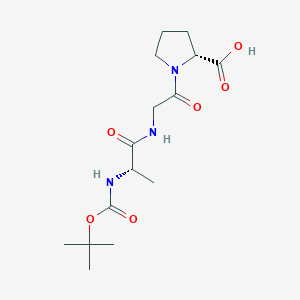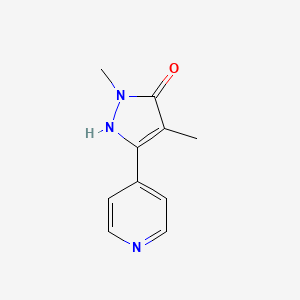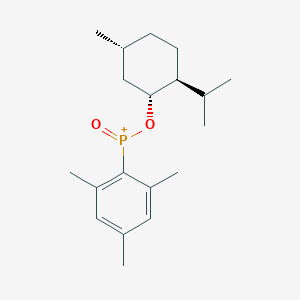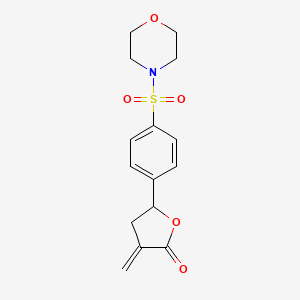
N-(tert-Butoxycarbonyl)-L-alanylglycyl-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an amide linkage, and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of the amide bond: The protected amine is then reacted with an appropriate carboxylic acid derivative to form the amide bond.
Cyclization: The intermediate is cyclized to form the pyrrolidine ring.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated synthesizers and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide or pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology
In biological research, it can be used to study enzyme-substrate interactions and protein folding due to its amide and pyrrolidine functionalities.
Medicine
In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid would depend on its specific application. Generally, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, affecting the function of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(2-((S)-2-Amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid
- ®-1-(2-((S)-2-(Methoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) protecting group in ®-1-(2-((S)-2-((tert-Butoxycarbonyl)amino)propanamido)acetyl)pyrrolidine-2-carboxylic acid makes it unique compared to similar compounds. This protecting group can be selectively removed under mild acidic conditions, allowing for controlled deprotection and further functionalization.
Propiedades
Número CAS |
827341-63-9 |
|---|---|
Fórmula molecular |
C15H25N3O6 |
Peso molecular |
343.38 g/mol |
Nombre IUPAC |
(2R)-1-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H25N3O6/c1-9(17-14(23)24-15(2,3)4)12(20)16-8-11(19)18-7-5-6-10(18)13(21)22/h9-10H,5-8H2,1-4H3,(H,16,20)(H,17,23)(H,21,22)/t9-,10+/m0/s1 |
Clave InChI |
FGLMOUBMFNAKHX-VHSXEESVSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)



![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
![Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-](/img/structure/B12903185.png)




